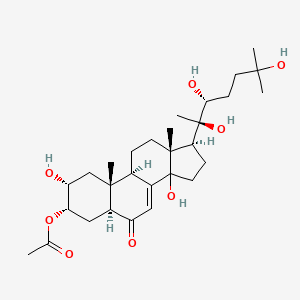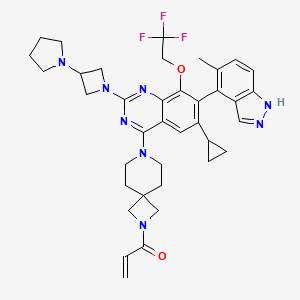
KRAS G12C inhibitor 38
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS G12C inhibitor 38 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. This mutation involves the substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C inhibitor 38 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and selectivity for the KRAS G12C mutant protein .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process includes rigorous quality control measures to monitor the consistency and stability of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality standards .
Analyse Chemischer Reaktionen
Types of Reactions: KRAS G12C inhibitor 38 primarily undergoes covalent binding reactions with the KRAS G12C mutant protein. This covalent interaction is facilitated by the presence of a reactive electrophilic group in the inhibitor, which forms a covalent bond with the cysteine residue at the 12th position of the KRAS protein .
Common Reagents and Conditions: The covalent binding reaction typically requires mild reaction conditions, including physiological pH and temperature. Common reagents used in these reactions include reducing agents and buffers that maintain the stability of the inhibitor and the target protein .
Major Products Formed: The major product formed from the reaction of this compound with the KRAS G12C mutant protein is a covalently modified KRAS protein, which is rendered inactive and unable to promote downstream signaling pathways involved in cell proliferation and survival .
Wissenschaftliche Forschungsanwendungen
KRAS G12C inhibitor 38 has a wide range of scientific research applications, particularly in the fields of oncology, molecular biology, and drug development. In oncology, this compound is used to study the effects of KRAS inhibition on tumor growth and progression. It has shown promising results in preclinical and clinical studies, demonstrating significant anti-tumor activity in KRAS G12C mutant cancers .
In molecular biology, this compound serves as a valuable tool for investigating the molecular mechanisms underlying KRAS-driven oncogenesis. Researchers use this compound to dissect the signaling pathways and cellular processes regulated by KRAS, providing insights into potential therapeutic targets and strategies .
In drug development, this compound is used as a lead compound for the design and optimization of new KRAS inhibitors with improved efficacy and safety profiles. Its unique binding properties and selectivity for the KRAS G12C mutant protein make it an attractive candidate for further development .
Wirkmechanismus
KRAS G12C inhibitor 38 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein, thereby locking it in an inactive GDP-bound state. This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration .
The molecular targets of this compound include the KRAS G12C mutant protein and its associated signaling molecules. By inhibiting KRAS G12C, this compound disrupts the oncogenic signaling network, leading to reduced tumor growth and enhanced sensitivity to other therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
KRAS G12C inhibitor 38 is part of a class of covalent KRAS inhibitors that specifically target the G12C mutation. Similar compounds in this class include sotorasib (AMG510) and adagrasib (MRTX849), both of which have shown clinical efficacy in KRAS G12C mutant cancers .
Compared to these compounds, this compound exhibits unique binding properties and selectivity, which may translate to improved therapeutic outcomes. For example, it has been reported to have higher potency and a longer duration of action compared to sotorasib and adagrasib . Additionally, this compound may have a distinct resistance profile, making it a valuable addition to the arsenal of KRAS-targeted therapies .
Similar Compounds
- Sotorasib (AMG510)
- Adagrasib (MRTX849)
- GDC-6036
- LY3537982
These compounds share a common mechanism of action but differ in their chemical structures, binding affinities, and pharmacokinetic properties .
Eigenschaften
Molekularformel |
C38H43F3N8O2 |
|---|---|
Molekulargewicht |
700.8 g/mol |
IUPAC-Name |
1-[7-[6-cyclopropyl-7-(5-methyl-1H-indazol-4-yl)-2-(3-pyrrolidin-1-ylazetidin-1-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C38H43F3N8O2/c1-3-30(50)49-20-37(21-49)10-14-47(15-11-37)35-27-16-26(24-7-8-24)32(31-23(2)6-9-29-28(31)17-42-45-29)34(51-22-38(39,40)41)33(27)43-36(44-35)48-18-25(19-48)46-12-4-5-13-46/h3,6,9,16-17,24-25H,1,4-5,7-8,10-15,18-22H2,2H3,(H,42,45) |
InChI-Schlüssel |
PBENVJNCTVARNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)NN=C2)C3=C(C=C4C(=C3OCC(F)(F)F)N=C(N=C4N5CCC6(CC5)CN(C6)C(=O)C=C)N7CC(C7)N8CCCC8)C9CC9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


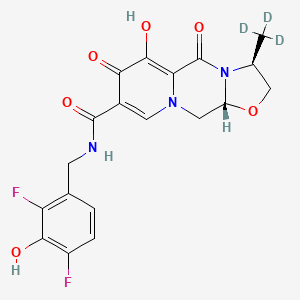

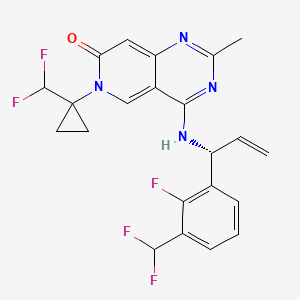
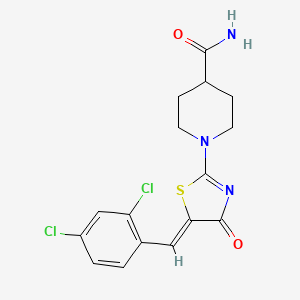
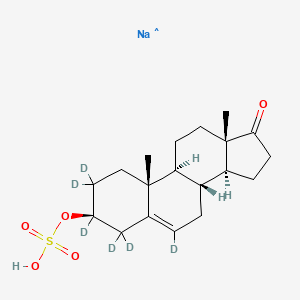
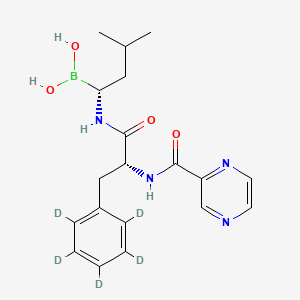
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)

![[Leu3]-Oxytocin](/img/structure/B12424048.png)

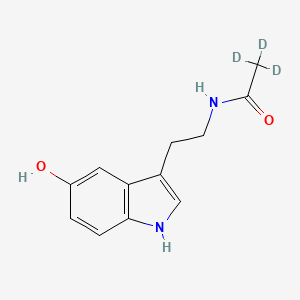

![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
